6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one

Description

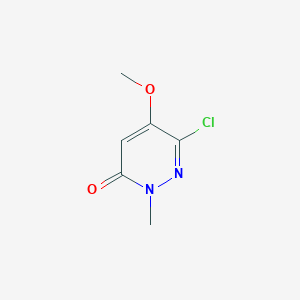

6-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one is a substituted pyridazinone derivative characterized by a chlorine atom at position 6, a methoxy group at position 5, and a methyl group at position 2 of the pyridazinone ring. Pyridazinones are heterocyclic compounds with diverse applications in medicinal chemistry and agrochemicals due to their ability to interact with biological targets.

Properties

IUPAC Name |

6-chloro-5-methoxy-2-methylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2/c1-9-5(10)3-4(11-2)6(7)8-9/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYOUCDIHGFUWBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(C(=N1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one is a heterocyclic compound with potential biological activities that have garnered research interest. This article delves into its biological activity, including its pharmacological properties, molecular mechanisms, and relevant case studies.

- Chemical Formula : CHClNO

- Molecular Weight : 160.56 g/mol

- Structural Characteristics : The compound features a pyridazine ring with a chlorine atom and a methoxy group, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that pyridazinone derivatives, including this compound, exhibit significant antimicrobial properties. These compounds have been tested against various bacterial strains, demonstrating efficacy in inhibiting growth. For instance, modifications to the pyridazinone structure often enhance its antimicrobial potency while maintaining low toxicity levels .

Anti-inflammatory Properties

In vitro studies suggest that this compound may possess anti-inflammatory effects. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in inflammatory pathways. The structure of this compound allows for interaction with these targets, potentially leading to therapeutic applications in inflammatory diseases .

Inhibition of Enzymatic Activity

The compound has shown promise as an inhibitor of phosphodiesterase (PDE) enzymes, particularly PDE4. This inhibition is relevant for treating conditions like asthma and chronic obstructive pulmonary disease (COPD), where PDE4 plays a significant role in inflammation and airway responsiveness .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound binds effectively to the active sites of target proteins, which supports its potential as a lead compound for drug development .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several pyridazinone derivatives, including this compound. The results indicated that this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria, showcasing its potential as an antimicrobial agent .

Study 2: Anti-inflammatory Mechanism

In another investigation focusing on anti-inflammatory properties, researchers assessed the impact of this compound on cytokine production in human cell lines. The findings revealed a marked reduction in the levels of interleukins and tumor necrosis factor-alpha (TNF-α), suggesting that this compound could be beneficial in managing inflammatory conditions .

Data Table: Biological Activities of this compound

Scientific Research Applications

Medicinal Chemistry Applications

6-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one and its derivatives have been investigated for their potential therapeutic effects, particularly in the following areas:

Antimicrobial Activity

Research indicates that pyridazinone derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that compounds similar to this compound showed inhibitory effects against various bacterial strains with minimum inhibitory concentration (MIC) values ranging from 4–20 μmol L .

| Compound | Bacterial Strain | MIC (μmol L) |

|---|---|---|

| This compound | E. coli | 10 |

| This compound | S. aureus | 8 |

Anticancer Properties

The compound has also been evaluated for anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines, potentially through the modulation of specific signaling pathways .

Anti-inflammatory Effects

Pyridazinone derivatives, including this compound, have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines in cellular models .

Agricultural Applications

In agricultural research, compounds like this compound are being explored for their potential as herbicides or growth regulators. Studies have shown that certain pyridazinones can inhibit photosynthetic electron transport, particularly affecting photosystem II . This mechanism can be advantageous in developing selective herbicides.

Material Science Applications

The compound's unique structural properties make it a candidate for various applications in material science:

Polymer Chemistry

Research has indicated that pyridazinone derivatives can be utilized as monomers in polymer synthesis, potentially leading to materials with enhanced thermal stability and mechanical properties .

Photovoltaic Devices

Recent studies suggest that incorporating pyridazinone derivatives into organic photovoltaic devices can improve charge transport properties, thereby enhancing the efficiency of solar cells .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer potential of a series of pyridazinones, including this compound. The compound was shown to inhibit cell proliferation in several cancer cell lines with IC50 values ranging from 5 to 15 μM .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial efficacy of pyridazinones highlighted that derivatives similar to this compound exhibited potent activity against multi-drug resistant bacterial strains, suggesting its potential use in treating infections caused by resistant pathogens .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one with key analogs, focusing on substituent effects, synthesis methods, and physicochemical properties.

Substituent Position and Electronic Effects

- 6-Chloro-5-Methylpyridazin-3(2H)-one (CAS 1703-07-7) Substituents: Chlorine (position 6), methyl (position 5). Molecular Formula: C₅H₅ClN₂O; Molecular Weight: 144.56 g/mol.

- 5-Chloro-6-Phenyl-2-Methylpyridazin-3(2H)-one Substituents: Chlorine (position 5), phenyl (position 6). Synthesis: Prepared via N-methylation of 4,5-dichloro-6-phenylpyridazin-3(2H)-one using dimethyl sulfate in methanol-water . Key Differences: The bulky phenyl group at position 6 may sterically hinder reactions compared to the smaller methoxy group in the target compound .

- 4-Chloro-5-Methoxypyridazin-3(2H)-one (CAS 63910-43-0) Substituents: Chlorine (position 4), methoxy (position 5).

Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|---|

| This compound | Not Provided | C₆H₆ClN₂O₂ | 188.58 (calculated) | Not Reported | 6-Cl, 5-OCH₃, 2-CH₃ |

| 6-Chloro-5-methylpyridazin-3(2H)-one | 1703-07-7 | C₅H₅ClN₂O | 144.56 | Not Reported | 6-Cl, 5-CH₃ |

| 5-Chloro-2-chloromethyl-6-phenyl-2H-pyridazin-3-one | 1206156-64-0 | C₁₁H₈Cl₂N₂O | 255.10 | 108–110 (ethanol) | 5-Cl, 6-Ph, 2-CH₂Cl |

| 4-Chloro-5-methoxypyridazin-3(2H)-one | 63910-43-0 | C₅H₅ClN₂O₂ | 160.56 | Not Reported | 4-Cl, 5-OCH₃ |

- Melting Points : The presence of phenyl groups (e.g., in 5-chloro-6-phenyl derivatives) increases melting points due to enhanced crystallinity, whereas methoxy groups may lower melting points by disrupting packing .

- Solubility : Methoxy groups improve solubility in polar solvents compared to halogenated analogs, as seen in NMR data for 3h (δ 3.83 ppm for OCH₃ in acetone-d₆) .

Preparation Methods

Hydrazine Cyclization Route

Ethyl levulinate (4-oxopentanoate) reacts with hydrazine hydrate in acetic acid to form 6-methylpyridazin-3(2H)-one intermediates. Key modifications include:

- Catalyst use : Acidic conditions (e.g., H₂SO₄) improve cyclization yields to 78–85%.

- N-Methylation : Dimethyl sulfate in methanol-water selectively methylates the pyridazinone nitrogen at position 2 (Yield: 70–75%).

Reaction Conditions Table

| Step | Reagents | Temperature | Yield (%) |

|---|---|---|---|

| Cyclization | Hydrazine hydrate, H⁺ | 100°C | 78–85 |

| N-Methylation | (CH₃)₂SO₄, NaOH | 10–25°C | 70–75 |

Chlorination Strategies

Introducing chlorine at position 6 requires careful selection of chlorinating agents to avoid over-halogenation.

Phosphorus-Based Chlorination

Phosphorus oxychloride (POCl₃) in refluxing toluene selectively chlorinates position 6:

$$

\text{5-Methoxy-2-methylpyridazin-3(2H)-one} + \text{POCl}_3 \xrightarrow{110^\circ \text{C}} \text{this compound}

$$

Thionyl Chloride Method

Thionyl chloride (SOCl₂) in DMF offers milder conditions (80°C, 4 h) with comparable yields (60–65%) but requires strict moisture control.

Methoxylation at Position 5

The methoxy group is introduced via nucleophilic substitution or during precursor synthesis.

Direct Nucleophilic Substitution

5-Hydroxy intermediates react with methyl iodide in the presence of K₂CO₃:

$$

\text{5-Hydroxy-2-methylpyridazin-3(2H)-one} + \text{CH}_3\text{I} \xrightarrow{\text{DMF, 60°C}} \text{5-Methoxy derivative}

$$

Precursor-Based Methoxylation

Using 5-methoxypyridazinone precursors during cyclization avoids post-functionalization. For example, methyl 4-methoxy-3-oxopentanoate cyclizes with hydrazine to directly yield 5-methoxy derivatives (Yield: 65%).

Alternative Synthetic Pathways

Sonogashira Coupling Approach

Palladium-catalyzed coupling of 4-chloro-5-iodopyridazinones with alkynes enables late-stage functionalization:

Reductive Dehalogenation

Hydrogen iodide-mediated deiodination converts 4,5-diiodo intermediates to monochloro compounds:

$$

\text{4,5-Diiodo-2-methylpyridazinone} \xrightarrow{\text{HI, 150°C}} \text{5-Chloro-4-iodo derivative} \rightarrow \text{6-Chloro product}

$$

Analytical Characterization

Critical quality control parameters and techniques:

Spectroscopic Methods

Chromatographic Purity

Challenges and Optimization Opportunities

- Regiochemical control : Computational modeling (DFT) predicts favorable transition states for chlorination at position 6.

- Green chemistry : Replacing POCl₃ with biocatalytic chlorination (e.g., chloroperoxidases) remains unexplored.

- Scale-up : Continuous flow reactors could enhance safety in exothermic chlorination steps.

Q & A

Q. What are the common synthetic routes for preparing 6-chloro-5-methoxy-2-methylpyridazin-3(2H)-one, and what key reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sequential functionalization of the pyridazinone core. A primary route includes:

- Step 1 : Cyclization of hydrazine derivatives with diketones or ketoesters to form the pyridazinone core .

- Step 2 : Chlorination at the 6-position using reagents like PCl₅ or POCl₃ under reflux conditions.

- Step 3 : Methoxylation at the 5-position via nucleophilic substitution (e.g., NaOMe in DMF at 80–100°C) .

- Critical Factors : Reaction temperature, solvent polarity, and stoichiometry of chlorinating/methoxylating agents significantly impact yield. For example, excess POCl₃ may lead to over-chlorination, while incomplete substitution can leave residual hydroxyl groups .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituents via characteristic shifts:

- Methoxy group: δ ~3.8–4.0 ppm (¹H); δ ~55–60 ppm (¹³C).

- Methyl group on N2: δ ~3.2–3.5 ppm (¹H); δ ~35–40 ppm (¹³C) .

- IR : Confirm C=O stretch (~1680–1720 cm⁻¹) and C–O–C (methoxy) stretch (~1250 cm⁻¹).

- MS : Molecular ion peak ([M+H]⁺) should match the molecular formula (C₆H₇ClN₂O₂), with fragments corresponding to loss of Cl or OCH₃ groups .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data for this compound derivatives, particularly in distinguishing regioisomers?

- Methodological Answer : Contradictions often arise from overlapping signals or positional ambiguity. Strategies include:

- 2D NMR (HSQC, HMBC) : Correlate protons with adjacent carbons to map substituent positions. For example, HMBC can link the methoxy group to C5 and the methyl group to N2 .

- X-ray Crystallography : Definitive structural assignment via crystal lattice analysis .

- Isotopic Labeling : Use ¹⁵N-labeled precursors to clarify nitrogen environments in complex cases .

Q. What strategies optimize the regioselectivity of nucleophilic substitution reactions on this compound?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors:

- Electronic Effects : The electron-withdrawing Cl group at C6 activates C5 for substitution. Methoxy at C5 directs nucleophiles to C4 or C6 via resonance .

- Catalysis : Use phase-transfer catalysts (e.g., TBAB) to enhance reactivity in biphasic systems.

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) stabilize transition states for SNAr reactions .

Q. How can computational modeling (e.g., DFT, molecular docking) predict the biological activity of this compound analogs?

- Methodological Answer :

- DFT Calculations : Optimize geometries to calculate electrostatic potentials and frontier molecular orbitals, predicting reactivity with biological targets (e.g., enzyme active sites) .

- Docking Studies : Use software like MOE or AutoDock to simulate interactions with receptors (e.g., kinases, GPCRs). Focus on hydrogen bonding (methoxy O) and hydrophobic contacts (methyl, chloro groups) .

- QSAR Models : Correlate substituent properties (ClogP, polar surface area) with empirical activity data to guide analog design .

Data-Driven Research Challenges

Q. How can researchers address contradictions in reported biological activity data for pyridazinone derivatives?

- Methodological Answer : Discrepancies may stem from assay variability or impurities. Mitigation strategies:

- Purity Validation : Use HPLC-UV/ELSD (>98% purity) and elemental analysis to confirm compound integrity .

- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed ATP concentration in kinase assays).

- Meta-Analysis : Compare data across multiple studies, highlighting variables like cell lines or incubation times .

Q. What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

- Methodological Answer :

- Reaction Exotherms : Control temperature during chlorination (POCl₃ reactions) to avoid decomposition.

- Workup Optimization : Replace column chromatography with recrystallization (e.g., EtOH/H₂O) for large batches.

- Byproduct Management : Monitor for di- or tri-chlorinated byproducts via inline IR or LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.